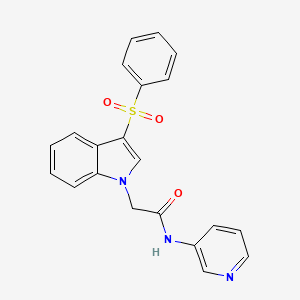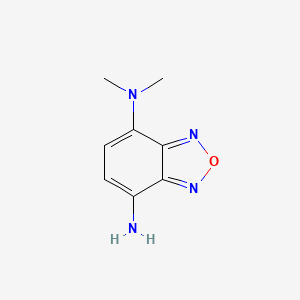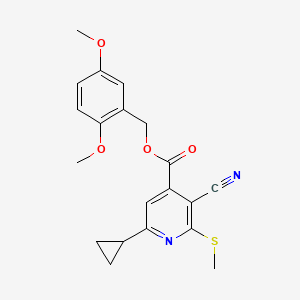
2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PSI-6206 and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
Role in Drug Development and Disease Treatment
2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is a compound that has garnered attention in scientific research due to its potential applications in drug development and disease treatment. Although the direct studies on this specific compound are limited, insights can be drawn from research on related compounds and their roles in addressing various medical conditions.
Aldo-Keto Reductase (AKR) 1C3 Inhibitors : Research on N-phenylsulfonyl-indoles, which are related to the chemical structure of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide, highlights their significance as AKR1C3 inhibitors. These inhibitors are considered advantageous for treating castration-resistant prostate cancer, breast cancer, and acute myeloid leukemia due to their role in inhibiting the synthesis of potent androgens and proliferative ligands for the PG FP receptor (Penning, 2017).
Cytochrome P450 2E1 Role : The interaction of certain compounds with the P450 system, specifically CYP 2E1 isozyme, has implications for understanding the pathogenesis of conditions like parkinsonism. Compounds that are substrates or inhibitors of CYP450 2E1, similar in function to derivatives of the discussed compound, could influence the susceptibility of dopaminergic neurons to toxic events, providing insights into environmental toxins' role in Parkinson's disease (Vaglini et al., 2013).
Environmental Persistence and Toxicity : Perfluoroalkyl acids, related to the structural functionality of sulfonamide derivatives, are recognized for their environmental persistence and potential toxicity. Studies on the degradation of such compounds, including their transformation and bioaccumulation, contribute to understanding the environmental fate and risk assessment of persistent organic pollutants (Liu & Mejia Avendaño, 2013).
Pharmacokinetics and Drug Interactions : The metabolic pathways and interactions of drugs with cytochrome P450 enzymes have been extensively studied to predict potential drug-drug interactions. Knowledge of how compounds like 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide interact with these enzymes can inform safer drug design and usage strategies (Khojasteh et al., 2011).
Eigenschaften
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c25-21(23-16-7-6-12-22-13-16)15-24-14-20(18-10-4-5-11-19(18)24)28(26,27)17-8-2-1-3-9-17/h1-14H,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGBMHKRSDWNLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[5-(2,4-Dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2869260.png)
![1-(3-Acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2869261.png)

![6-[2-(1,3-Benzodioxol-5-yl)ethyl]-4-methoxypyran-2-one](/img/structure/B2869266.png)
![4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile](/img/structure/B2869268.png)

![4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B2869272.png)
![2-[(1-amino-4-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2869274.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2869277.png)

![7-[(3-chlorophenyl)methyl]-3-methyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2869279.png)
![4-(2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2869282.png)
![4-(dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2869283.png)